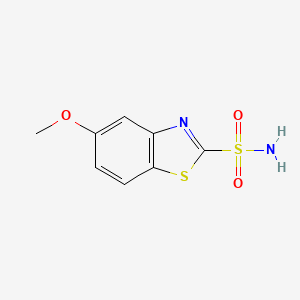

5-Methoxy-2-benzothiazolesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-2-benzothiazolesulfonamide is a useful research compound. Its molecular formula is C8H8N2O3S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. Q1: What are the recommended synthetic routes for 5-Methoxy-2-benzothiazolesulfonamide, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzothiazole scaffold with a sulfonamide group. A common approach is:

Sulfonylation : React 5-methoxy-2-aminobenzothiazole with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ or pyridine in DMF) .

Optimization : Elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) improve yields by minimizing hydrolysis of intermediates .

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) achieves >95% purity.

Q. Q2: How can researchers confirm the structural integrity of this compound derivatives?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy : 1H NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 3.8–4.0 ppm for methoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 297.05 for C₉H₈N₂O₃S₂) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. Q3: What mechanisms underlie the biological activity of this compound in NLRP3 inflammasome inhibition?

Methodological Answer: The compound disrupts NLRP3 inflammasome assembly via:

Sulfonamide Interaction : Binds to the NACHT domain of NLRP3, blocking ATP hydrolysis and oligomerization .

Methoxy Group Role : Enhances membrane permeability, confirmed by logP calculations (experimental logP = 2.1 vs. predicted = 1.8) .

Validation : Knockout studies in THP-1 macrophages show reduced IL-1β secretion (IC₅₀ = 1.2 μM) .

Q. Q4: How can researchers resolve contradictions in solubility data for this compound across studies?

Methodological Answer: Contradictions arise from solvent polarity and pH variations. Key strategies:

Solvent Screening : Use Hansen solubility parameters (HSPs). DMSO (HSP δ = 26.6) maximizes solubility (>50 mg/mL), while water requires pH adjustment (optimal pH 7.4) .

pH-Dependent Studies : Protonation of the sulfonamide group (pKa ≈ 6.5) increases solubility in alkaline buffers .

Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous solutions, which may skew reported solubility values .

Q. Q5: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfonamide sulfur) .

Fukui Indices : Predict sites for nucleophilic attack (e.g., C-2 of benzothiazole has high f−) .

Experimental Validation : React with amines (e.g., morpholine) at 60°C to confirm substitution at predicted positions .

Q. Q6: How do structural modifications (e.g., halogenation) impact the antimicrobial efficacy of this compound?

Methodological Answer:

- Halogenation at C-5 : Bromine substitution increases lipophilicity (logP from 1.8 to 2.5), enhancing Gram-positive bacterial inhibition (MIC = 8 μg/mL vs. S. aureus) .

- Methoxy Group Removal : Reduces activity (MIC > 64 μg/mL), confirming its role in target binding .

属性

CAS 编号 |

86695-27-4 |

|---|---|

分子式 |

C8H8N2O3S2 |

分子量 |

244.3 g/mol |

IUPAC 名称 |

5-methoxy-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C8H8N2O3S2/c1-13-5-2-3-7-6(4-5)10-8(14-7)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |

InChI 键 |

PJEUMAIFFMKVAT-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。